3-[4-amino-3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid
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Overview
Description
3-[4-amino-3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a useful research compound. Its molecular formula is C16H19N5O4S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Solvolysis of Triazine Derivatives : The solvolysis of sulfonate esters of triazine derivatives, including compounds similar to 3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid, has been explored. The studies, which focused on the solvolysis in formic and acetic acid, reveal insights into the mechanisms and products of these reactions, suggesting potential applications in synthetic organic chemistry (Nyquist et al., 1992).
Synthesis of Oxazolines : Research into the direct synthesis of 2-oxazolines from carboxylic acids using triazine derivatives under mild conditions has been reported. This method provides an efficient pathway to 2-oxazolines, which are valuable in various chemical syntheses and potential pharmaceutical applications (Bandgar & Pandit, 2003).
Antimicrobial and Larvicidal Activities
Triazinone Derivatives : A study on novel triazinone derivatives highlighted their antimicrobial and larvicidal properties. These derivatives were synthesized and tested against bacterial, fungal pathogens, and mosquito larvae, showcasing their potential as bioactive compounds in agricultural and pharmaceutical sectors (Kumara et al., 2015).
Immunobiological Activity
Purine-Based Derivatives : Research into 2-amino-3-(purin-9-yl)propanoic acids and their analogs revealed significant immunostimulatory and immunomodulatory potency. Certain derivatives were found to enhance the secretion of chemokines and augment NO biosynthesis, indicating their potential in immunotherapy applications (Doláková et al., 2005).
Anticancer Activities
Triazinone Derivatives : S-glycosyl and S-alkyl derivatives of triazinone were synthesized and evaluated for their anticancer activities. Some compounds demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the potential of triazinone derivatives in developing new anticancer agents (Saad & Moustafa, 2011).
Mechanism of Action
Target of Action
The compound “3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid” is a derivative of 1,2,4-triazole . 1,2,4-Triazoles are known to possess a wide range of biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities . Therefore, the primary targets of this compound could be a variety of enzymes or receptors involved in these biological activities.
Mode of Action
Based on the known activities of 1,2,4-triazole derivatives, it can be inferred that the compound might interact with its targets by forming hydrogen bonds or hydrophobic interactions, leading to changes in the conformation or function of the target molecules .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, immune response, and metabolic processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with 1,2,4-triazole derivatives, the compound could potentially have diverse effects at the molecular and cellular level, such as inhibiting enzyme activity, modulating receptor signaling, or affecting gene expression .
Properties
IUPAC Name |
3-[4-amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-9-4-3-5-10(2)14(9)18-12(22)8-26-16-20-19-11(6-7-13(23)24)15(25)21(16)17/h3-5H,6-8,17H2,1-2H3,(H,18,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHAZYLMNIHZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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